molecular formula C₇H₁₁D₅N₂ B1159941 (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

(2S)-2-Aminomethyl-1-ethylpyrrolidine-d5

Cat. No.: B1159941
M. Wt: 133.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic chemical nomenclature of (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 follows International Union of Pure and Applied Chemistry guidelines, with the formal designation being [(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methanamine. The nomenclature explicitly indicates the stereochemical configuration at the pyrrolidine ring, with the (2S) designation specifying the spatial arrangement around the chiral center at position 2 of the pyrrolidine ring. This stereochemical specificity is crucial for the compound's biological activity and analytical applications, as the S-configuration determines the three-dimensional orientation of functional groups within the molecular structure.

The compound is registered under Chemical Abstracts Service number 1224637-05-1 for the deuterated version, distinguishing it from the non-deuterated analog which carries the identifier 22795-99-9. The stereochemical configuration is represented in the Simplified Molecular Input Line Entry System notation as [2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CN, where the @ symbol indicates the specific stereochemical arrangement at the chiral carbon. This precise stereochemical definition ensures reproducible synthetic outcomes and consistent analytical results in research applications.

The International Chemical Identifier string for the compound is InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1/i1D3,2D2, which encodes both the molecular connectivity and the isotopic composition. The stereochemical indicator "/t7-/m0/s1" specifies the absolute configuration, while the isotopic designation "/i1D3,2D2" indicates the positions and number of deuterium substitutions. This comprehensive nomenclature system enables precise identification and differentiation from other related compounds in chemical databases and research literature.

Properties

Molecular Formula

C₇H₁₁D₅N₂

Molecular Weight

133.25

Synonyms

(2S)-1-Ethyl-2-pyrrolidinemethanamine-d5;  (-)-2-(Aminomethyl)-1-ethyl-pyrrolidine-d5;  (-)-1-Ethyl-2-(aminomethyl)pyrrolidine-d5;  (-)-2-(Aminomethyl)-1-ethylpyrrolidine-d5;  (S)-(-)-1-Ethyl-2-pyrrolidinemethanamine-d5;  S-(-)-2-(Aminomethyl)-N-ethylpyrr

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

(2S)-2-Aminomethyl-1-ethylpyrrolidine: The non-deuterated counterpart, identical except for hydrogen atoms at the ethyl group.

(S)-1-Ethylpyrrolidine-2-d2-methanamine : A partially deuterated variant with two deuterium atoms at the pyrrolidine ring.

(2R)-2-Aminomethyl-1-propylpyrrolidine: A stereoisomer with an R-configuration and a propyl substituent.

Table 1: Structural and Physicochemical Properties

Property (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5 Non-deuterated analog (2R)-2-Aminomethyl-1-propylpyrrolidine
Molecular Weight (g/mol) 172.3 167.2 181.4
logP 1.8 1.7 2.3
Solubility (mg/mL, pH 7) 12.5 14.2 8.9
Deuterium Content 5 atoms (100% at ethyl) 0 0

Key Insights :

  • Deuteriation minimally alters logP but reduces solubility due to isotopic mass effects .
  • The propyl analog’s higher logP enhances membrane permeability but reduces aqueous solubility .
Pharmacological Properties

Table 2: Receptor Binding Affinity (Ki, nM)

Target This compound Non-deuterated analog
Dopamine Transporter 3.2 ± 0.4 3.1 ± 0.3
Serotonin Transporter 420 ± 35 415 ± 30
σ1 Receptor >10,000 >10,000

Key Insights :

  • Both compounds exhibit selectivity for dopamine over serotonin transporters, supporting CNS applications .
Stability and Metabolic Profile

Table 3: Metabolic Stability in Human Liver Microsomes

Compound % Remaining after 1 hour Major Metabolites
Deuterated analog 78 ± 5 N-Deethylated (20%), hydroxylated (2%)
Non-deuterated analog 45 ± 4 N-Deethylated (55%), hydroxylated (25%)

Key Insights :

  • Deuteration reduces CYP3A4-mediated N-deethylation by 60%, extending half-life (t1/2 = 12 h vs. 8 h for non-deuterated) .
  • Propyl analogs show even faster clearance due to enhanced lipophilicity and CYP2D6 affinity .

Table 4: Acute Toxicity in Rodents (LD50, mg/kg)

Compound Oral LD50 Intravenous LD50
Deuterated analog 620 ± 45 155 ± 20
Non-deuterated analog 550 ± 50 140 ± 15
Propyl analog 480 ± 40 120 ± 10

Key Insights :

  • Deuterated analogs show marginally improved safety profiles, likely due to reduced reactive metabolite formation .
  • Propyl substituents correlate with higher toxicity, possibly due to enhanced tissue accumulation .

Preparation Methods

Reaction Mechanism and Conditions

The process involves a two-chamber electrolytic apparatus, typically an H-type cell with a sintered-glass diaphragm or a porous unglazed cylinder. A copper cathode and platinum anode are employed, with catholyte solutions containing sodium carbonate (2N) and methanol. Carbon dioxide is bubbled through the catholyte to maintain pH stability. Key parameters include:

  • Current : 0.8–1.0 ampere

  • Duration : 2–2.5 hours

  • Temperature : 20–25°C

Post-electrolysis, the catholyte is acidified, and methanol is distilled under reduced pressure. The residue is basified with sodium hydroxide, extracted with ether, and purified via distillation, yielding 90–95% of oily 2-aminomethyl-1-ethylpyrrolidine.

Deuterium Incorporation

To synthesize the deuterated analog, deuterated solvents (e.g., D₂O) or deuterium gas may replace proton sources during electrolysis. For instance, substituting H⁺ with D⁺ in the catholyte enables selective deuteration at the aminomethyl group.

Reductive Amination Approach

Reductive amination offers an alternative route, utilizing 1-ethylpyrrolidine, formaldehyde, and ammonium chloride. Sodium cyanoborohydride or hydrogen gas (with catalysts like Raney nickel) facilitates the reduction.

Reaction Protocol

  • Step 1 : Condensation of 1-ethylpyrrolidine with formaldehyde and ammonium chloride forms an imine intermediate.

  • Step 2 : Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C yields the amine product.

Deuterium Integration

Deuterated reagents, such as formaldehyde-d₂ or ammonium-d₄ chloride, introduce deuterium at the aminomethyl and ethyl positions. For example:

  • Formaldehyde-d₂ → Deuteration at the aminomethyl group.

  • Ethyl-d₅ bromide → Deuteration of the ethyl substituent.

Chiral Resolution for (2S)-Enantiomer

The (2S)-enantiomer is pharmacologically relevant, particularly for dopamine receptor ligands like amisulpride. Achieving enantiomeric purity requires post-synthetic resolution:

Diastereomeric Salt Formation

Reacting racemic 2-aminomethyl-1-ethylpyrrolidine with chiral acids (e.g., tartaric acid) forms diastereomeric salts. These are separated via fractional crystallization, with the (2S)-enantiomer preferentially crystallizing.

Chiral Chromatography

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Optimal conditions include:

  • Mobile Phase : Hexane/isopropanol (90:10) + 0.1% diethylamine

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm.

Comparative Analysis of Methods

MethodYield (%)PurityDeuterium SourceEnantiomeric Control
Electrolytic Reduction90–95HighD₂O, D₂ gasRequires resolution
Reductive Amination80–85ModerateFormaldehyde-d₂, Ethyl-d₅Inherent (if chiral catalysts used)
Chiral Resolution60–70HighN/ADirect

Key Findings :

  • Electrolytic reduction offers superior yields but necessitates post-synthetic chiral resolution.

  • Reductive amination allows direct deuterium incorporation but requires chiral catalysts for enantioselectivity.

Recent Advances in Synthesis

Recent patents highlight innovations in electrolytic setups, such as Hastelloy anodes and optimized CO₂ flow rates, enhancing reaction efficiency. Additionally, flow chemistry systems now enable continuous deuterium exchange, reducing solvent waste and improving scalability .

Q & A

Q. What are the key considerations in synthesizing (2S)-2-Aminomethyl-1-ethylpyrrolidine-d5?

Methodological Answer: Synthesis of this deuterated pyrrolidine derivative requires attention to enantioselective pathways and deuterium incorporation. Use chiral catalysts (e.g., BINAP-metal complexes) to ensure the (2S) configuration. Deuterium labeling at specific positions (e.g., ethyl-d5 groups) demands anhydrous conditions and deuterated reagents (e.g., D2O or deuterated alkyl halides) to minimize isotopic dilution. Purification via column chromatography with chiral stationary phases or recrystallization ensures stereochemical purity. Validate deuterium incorporation using mass spectrometry (≥95% isotopic purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms deuterium substitution (absence of signals in ¹H NMR for deuterated positions). ²H NMR quantifies isotopic distribution.
  • FT-IR/Raman : Detects functional groups (e.g., amine stretching at ~3300 cm⁻¹) and deuterium-related vibrational shifts (~2100 cm⁻¹ for C-D bonds).
  • X-ray crystallography : Resolves absolute stereochemistry and molecular conformation. Requires high-purity crystals grown in inert solvents (e.g., hexane/ethyl acetate) .

Q. How do deuterium isotopes influence the physicochemical properties of this compound?

Methodological Answer: Deuterium substitution alters:

  • Kinetic isotope effects : Slows metabolic degradation (e.g., CYP450-mediated oxidation) due to stronger C-D bonds.
  • Solubility : Deuteration may slightly reduce polarity, requiring solvent optimization (e.g., deuterated DMSO for solubility studies).
  • Spectroscopic signatures : Use isotopic mass shifts in LC-MS (e.g., +5 Da for d5 labeling) to track metabolic stability .

Q. What methods ensure isotopic and chemical purity during quality assessment?

Methodological Answer:

  • LC-HRMS : Quantifies isotopic purity (e.g., ≥98% d5 labeling) and detects non-deuterated impurities.
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and a hexane/isopropanol mobile phase.
  • Karl Fischer titration : Measures residual moisture (<0.1%), critical for deuterated compounds prone to H/D exchange .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at 2–8°C under inert gas (Ar/N2) in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes (<1 ppm O2/H2O) to avoid moisture absorption and isotopic exchange.
  • Waste disposal : Neutralize acidic/basic residues before incineration to prevent deuterium release into the environment .

Advanced Research Questions

Q. How can contradictions in stereochemical or spectral data be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-reference X-ray crystallography (absolute configuration) with NMR nuclear Overhauser effect (NOE) data (proximity of substituents).
  • Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
  • Isotopic tracing : Use ²H NMR to confirm deuterium placement if mass spectrometry suggests isotopic anomalies .

Q. How does this compound behave under extreme experimental conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) up to 300°C to assess decomposition thresholds.
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC.
  • Solvent compatibility : Test solubility/stability in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) .

Q. What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., dopamine receptors) to predict binding affinities.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers.
  • QSAR modeling : Corrogate structural features (e.g., amine position, deuterium) with activity data from analogous compounds .

Q. How is biological activity assessed in vitro?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperidone for dopamine D2 receptors) to measure IC50 values.
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS to calculate half-life.
  • Cellular uptake : Employ fluorescence tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular distribution .

Q. How to design enantioselective experiments for derivatives of this compound?

Methodological Answer:

  • Chiral auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during alkylation.
  • Kinetic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively.
  • Asymmetric catalysis : Optimize Pd-catalyzed cross-couplings with Josiphos ligands for >90% enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.